amine hydrochloride CAS No. 2172582-54-4](/img/structure/B2464288.png)
[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine hydrochloride, has a CAS Number of 2172582-54-4 . It is a chemical with a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,1-2,6-8H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 241.72 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the search results.Scientific Research Applications
Synthesis and Biological Applications :
- A study focused on the synthesis of new chemical compounds, highlighting the use of amines similar to the queried compound in creating substances with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).
- Research on the reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines revealed significant implications for chemical synthesis processes (Šafár̆ et al., 2000).
Chemical Reactions and Properties :
- Investigations into differently functionalized cyclopentenediones, which are structurally related to the queried compound, provided insights into chemical reactions under various conditions, contributing to the understanding of organic chemistry and synthesis (Egorov et al., 2019).
- A study on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles contributed to the knowledge of chemical synthesis, particularly in creating compounds with potential pharmaceutical applications (Lifchits & Charette, 2008).
Potential in Drug Development :
- Research on the disposition of l-3-[(dimethylamino)-(m-dioxan-5-yl)methyl]pyridine in humans, a compound structurally similar to the queried compound, has implications in the field of drug metabolism and pharmacokinetics, crucial for the development of new medications (Rubin et al., 1979).
- A study on the reaction of N-methyl-N,N-bis(silatranylmethyl)amine with trichlorosilane, which includes structural elements similar to the queried compound, has relevance in the development of new chemical entities and potential pharmaceuticals (Lazareva & Lazarev, 2011).
Biomedical Research and Pharmacology :
- The study of (oxodioxolenyl)methyl carbamates as nonchiral bioreversible prodrug moieties for chiral amines opens new avenues in prodrug development, which is vital for enhancing drug delivery and efficacy (Alexander et al., 1996).
- Synthesis and biological activity studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, which bear structural resemblance to the queried compound, contribute to the field of medicinal chemistry, particularly in cancer research (Phutdhawong et al., 2019).
These studies illustrate the broad range of scientific research applications of compounds structurally related to “(1,3-Dioxaindan-5-yl)methylamine hydrochloride,” spanning from chemical synthesis to potential pharmaceutical applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,1-2,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEOMPIMVDFJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)

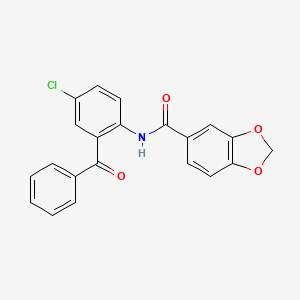
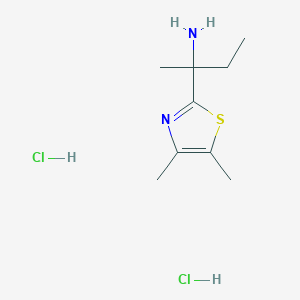
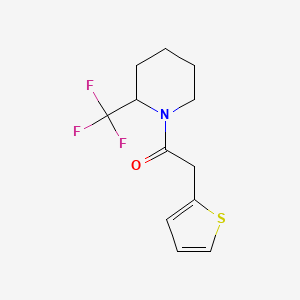
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)

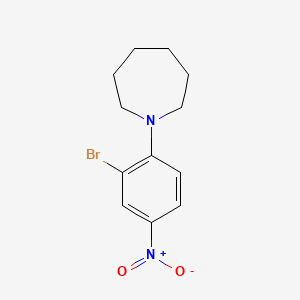

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)
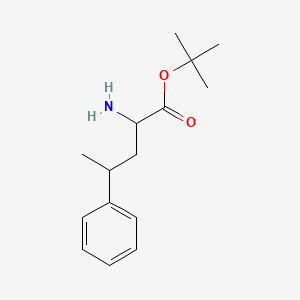
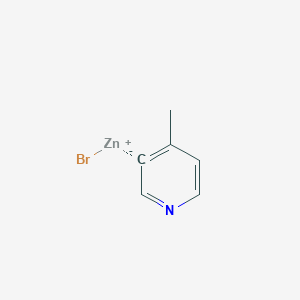
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2464228.png)
